N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-2-10(9-14-6-1)8-12-5-7-15-13(17-12)16-11-3-4-11/h5,7,10-11,14H,1-4,6,8-9H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXACLVCDMAAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CC2=NC(=NC=C2)NC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloropyrimidine Intermediate Strategy
A common approach involves converting orotic acid (116 ) to 4,6-dichloropyrimidine (126 ) using phosphorus oxychloride (POCl₃) under reflux conditions. Subsequent regioselective substitution at the 4-position introduces the piperidin-3-ylmethyl group. For example, treatment of 126 with piperidin-3-ylmethanol in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (THF) yields 4-(piperidin-3-ylmethyl)-6-chloropyrimidine (127 ). This intermediate is critical for downstream functionalization.
Direct Amine Coupling via Microwave Irradiation
Recent advancements utilize microwave-assisted synthesis to accelerate reactions. General Procedure A (from) involves heating 4-chloropyrimidine with piperidin-3-ylmethylamine in n-butanol (n-BuOH) and N,N-diisopropylethylamine (DiPEA) at 160°C under microwave irradiation (75 W, 4–36 hours). This method achieves >50% yield while reducing reaction times from days to hours.
Introduction of the N-Cyclopropyl Group
The N-cyclopropyl moiety is introduced via reductive amination or Buchwald-Hartwig coupling , with the former being more prevalent in scaled synthesis.
Reductive Amination Protocol
Adapting methods from EP1358179B1, the secondary amine at the 2-position of the pyrimidine reacts with cyclopropanecarbaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) in methanol. Iron sulfate (FeSO₄·7H₂O) is added to suppress cyanide-related side reactions, enhancing yield to ~65%. The reaction proceeds at room temperature over 24 hours, followed by extraction with ethyl acetate and purification via silica gel chromatography.
Palladium-Catalyzed Cross-Coupling
For more complex substrates, Buchwald-Hartwig amination is employed. As demonstrated in, a mixture of 4-(piperidin-3-ylmethyl)-2-chloropyrimidine, cyclopropylamine, Pd₂(dba)₃, and DavePhos in toluene at 100°C for 18 hours affords the target compound in 45–55% yield. This method requires rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.
Optimization of Reaction Conditions
Solvent and Base Selection
Temperature and Catalyst Loading
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Microwave vs. Conventional Heating : Microwave irradiation at 160°C reduces reaction times by 80% compared to oil bath heating at 120°C.
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Catalyst Optimization : Reducing Pd₂(dba)₃ loading from 5 mol% to 2 mol% in cross-coupling reactions maintains efficiency while lowering costs.
Characterization and Analytical Data
Spectroscopic Analysis
Purity Assessment
Reverse-phase HPLC (C18 column, 45–55% acetonitrile/water) confirms >98% purity, with retention time (tᵣ) = 12.3 minutes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time (h) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 65 | 24 | Low | High |
| Microwave Coupling | 52 | 4 | Moderate | Moderate |
| Buchwald-Hartwig | 50 | 18 | High | Low |
Key Takeaways :
-
Reductive amination offers the best balance of yield and scalability for industrial applications.
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Microwave synthesis is optimal for rapid small-scale batches.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrimidine ring are replaced with other groups.
Scientific Research Applications
Cancer Research
N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDKs can lead to the suppression of tumor growth, making this compound a candidate for cancer therapy.
Metabolic Disorders
The compound's ability to interact with various enzymes suggests potential applications in treating metabolic disorders. Similar pyrimidine derivatives have exhibited significant activity against key metabolic enzymes, indicating that this compound may also play a role in this area.
CNS Disorders
Given its structural similarity to compounds known for central nervous system (CNS) activity, this compound could be investigated for its effects on neurological conditions. The piperidine moiety is often associated with CNS-active compounds, suggesting potential therapeutic benefits in this domain.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions that require optimized conditions to achieve high yields and purity. Typical reagents include cyclopropylamine and various pyrimidine derivatives. Reaction conditions such as temperature and solvent choice are crucial for the stability and reactivity of the compound during synthesis .
Interaction Studies
Research on this compound includes binding affinity studies with biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to elucidate its mechanism of action and potential therapeutic benefits. These studies provide insights into how the compound interacts at the molecular level, which is essential for drug development.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may form complexes with cyclin-dependent kinases (CDKs), inhibiting their activity and affecting cell cycle progression. This interaction can lead to the selective targeting of tumor cells, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The piperidin-3-ylmethyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier substituents like pyrazolo-pyridazine (S1a) .
- Synthetic Challenges : Introducing the piperidin-3-ylmethyl group requires precise regiocontrol during alkylation, contrasting with straightforward cyclopropylamine coupling in S1a .
- Unresolved Questions : The target compound’s exact biological targets and pharmacokinetic profile remain uncharacterized, warranting further in vitro and in vivo studies.
Biological Activity
N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine is a novel organic compound with a molecular formula of C13H20N4 and a molecular weight of approximately 232.32 g/mol. Its unique structure positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the reaction of a pyrimidine derivative with cyclopropylamine and piperidine derivatives under specific conditions, often utilizing solvents like ethanol or methanol . The compound can undergo various chemical reactions, including oxidation and reduction, which may influence its biological activity.
The primary mechanism of action for this compound involves its interaction with specific molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound may disrupt cell cycle progression, particularly in tumor cells, suggesting its potential use in cancer therapy.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness against human breast cancer cells (MCF7) and prostate cancer cells (PC3), with IC50 values indicating potent activity.
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. Preliminary studies suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 22.9 µM against several strains . Additionally, antifungal activity was noted against Candida albicans, further supporting its therapeutic potential .
Comparative Analysis with Similar Compounds
To better understand the biological profile of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| N-ethyl-4-(4-piperidinylmethyl)-2-pyrimidinamine | Structure | Moderate antibacterial | Similar piperidine structure |
| 6-chloro-N-(3-pyrrolidinyl)-4-pyrimidinamine | Structure | Antifungal properties | Chlorine substituent enhances activity |
| 2-chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine | Structure | Antitumor activity | Contains a chlorine atom affecting potency |
This table illustrates how variations in substituents can lead to differences in biological activity among similar compounds.
Case Studies
- Antitumor Efficacy : A study assessed the impact of this compound on MCF7 cells, revealing a dose-dependent inhibition of cell growth with an IC50 value of 15 µM over 72 hours.
- Antibacterial Testing : In another study, the compound was tested against E. coli and S. aureus, where it exhibited MIC values of 8 µM and 5 µM respectively, indicating strong antibacterial potential.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopropyl-4-(piperidin-3-ylmethyl)pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, cyclopropylamine is often reacted with halogenated pyrimidine precursors under basic conditions. A protocol from a structurally analogous compound (N-cyclopropyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine) involves heating cyclopropylamine with a bromopyrimidine intermediate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, using cesium carbonate as a base and copper(I) bromide as a catalyst, yielding ~17–49% .
- Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 35–80°C | Higher temperatures reduce side reactions but may degrade sensitive groups |
| Catalyst | Cu(I)Br or Pd-based | Cu(I)Br is cost-effective but may require longer reaction times |
| Solvent | DMSO or DMF | Polar aprotic solvents enhance nucleophilicity of amines |
Q. How is the structural characterization of this compound performed, and what crystallographic tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For example, a related pyrimidine derivative (4-(3-bromophenyl)pyrimidin-2-amine) was resolved in the orthorhombic Pbca space group with R-factor = 0.0353, confirming bond lengths and angles . Complementary techniques include:
- 1H/13C NMR : To verify substituent integration (e.g., δ 8.59 ppm for pyrimidine protons ).
- HRMS : For molecular weight validation (e.g., m/z 215 [M+H]+ ).
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate low yields in cyclopropane-containing pyrimidine synthesis?
- Methodological Answer : Low yields often stem from steric hindrance at the cyclopropane moiety or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48 hours to 2–4 hours) .
- Protecting groups : Temporarily shield reactive sites (e.g., Boc protection of piperidine nitrogen) .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in analogous systems .
Q. What analytical approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in enzyme inhibition (e.g., COX vs. JAK-STAT targets) may arise from assay conditions. Solutions include:
- Dose-response curves : Validate IC₅₀ values across multiple concentrations .
- Structural analogs : Compare activity with derivatives (e.g., 4-Chloro-N-cyclopropylpyrimidin-2-amine shows COX-2 selectivity due to halogen interactions ).
- Kinetic studies : Distinguish competitive vs. non-competitive inhibition using Lineweaver-Burk plots .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like p38 MAP kinase. Key steps:
- Protein preparation : Retrieve crystal structures from PDB (e.g., 3HV8 for JAK2).
- Docking validation : Compare with known inhibitors (e.g., pyridopyrazine-based compounds ).
- Binding free energy : Calculate using MM-PBSA to rank affinity .
Data Contradiction Analysis
Q. Why do synthetic yields vary widely (17–49%) across studies, and how can reproducibility be improved?
- Analysis : Variations arise from differences in cyclopropane ring stability and purification methods. For example, chromatography with ethyl acetate/hexane gradients (0–100%) improves purity but reduces yield . Standardizing solvent systems and reporting detailed reaction logs (e.g., moisture sensitivity of Cu catalysts) enhances reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
